![molecular formula C22H17ClN4O3 B2645028 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide CAS No. 1105230-96-3](/img/structure/B2645028.png)

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

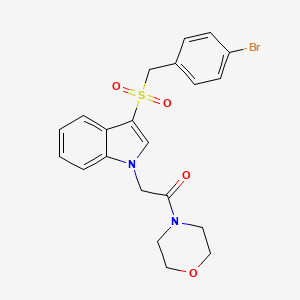

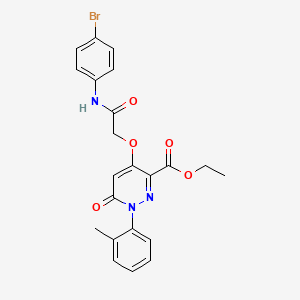

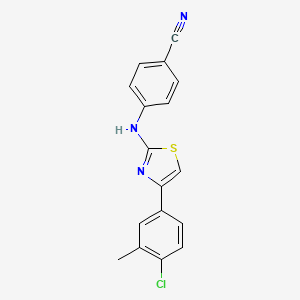

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a pyridinone ring, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The oxadiazole and pyridinone rings, in particular, would contribute to the rigidity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group could increase its lipophilicity, while the oxadiazole ring could contribute to its chemical stability .Applications De Recherche Scientifique

Potential as α-Glucosidase Inhibitors

- A series of N-aryl/aralkyl derivatives, including compounds structurally related to the one , demonstrated significant α-glucosidase inhibitory potential, suggesting potential applications in managing diabetes and related metabolic disorders. This finding emphasizes the relevance of these compounds in therapeutic research (Iftikhar et al., 2019).

Antibacterial Potential

- Certain derivatives structurally similar to the specified compound have been shown to possess moderate antibacterial activity, particularly against Gram-negative bacteria. This insight opens avenues for their potential use in developing new antibacterial agents (Iqbal et al., 2017).

Multifunctional Molecular Synthesis

- Synthesized derivatives including related molecular structures have been evaluated for their antibacterial and anti-enzymatic properties, providing a comprehensive understanding of their potential in various biological activities. These findings contribute to the broader understanding of such compounds in drug development (Nafeesa et al., 2017).

Molecular Target Identification for Apoptosis Induction

- Research on structurally related 1,2,4-oxadiazole compounds has led to the identification of novel apoptosis inducers, highlighting their potential as anticancer agents. This research is crucial for the development of targeted cancer therapies (Zhang et al., 2005).

Exploring Photovoltaic Efficiency and Ligand-Protein Interactions

- Certain benzothiazolinone acetamide analogs related to the compound have shown potential in photovoltaic applications and ligand-protein interactions, suggesting their utility in diverse fields including renewable energy and biochemistry (Mary et al., 2020).

Antimicrobial Activity and Hemolytic Assessment

- Research on 1,3,4-oxadiazole derivatives, which are structurally related, demonstrates their antimicrobial potential and their effects on hemolytic activity, contributing to the understanding of their safety and efficacy in medical applications (Gul et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O3/c1-14-4-2-5-17(12-14)24-19(28)13-27-11-3-6-18(22(27)29)21-25-20(26-30-21)15-7-9-16(23)10-8-15/h2-12H,13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRQBAGZFCZWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2644952.png)

![1-(Chloromethyl)-3-(2-chloro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2644955.png)

![Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2644956.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2644959.png)

![2-Chloro-N-[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2644964.png)